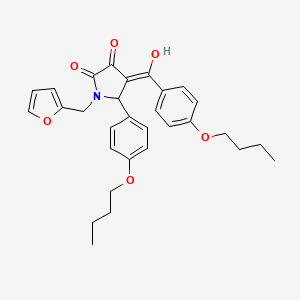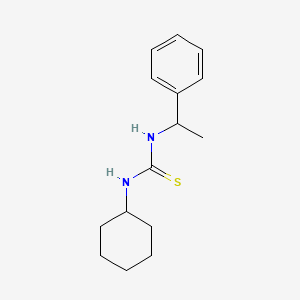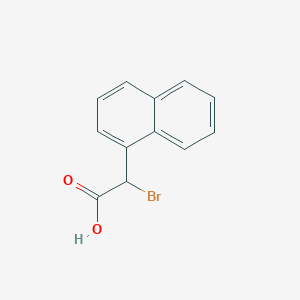
Bromo(1-naphthyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid (NAA) , is an organic compound with the chemical formula C₁₀H₇CH₂CO₂H. This colorless solid is soluble in organic solvents and features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene .
Vorbereitungsmethoden
Synthetic Routes::
Bromination of 1-Naphthaleneacetic Acid:
- Information on specific industrial production methods for bromo(1-naphthyl)acetic acid is limited. it is commonly synthesized in research laboratories and used as a plant growth regulator and auxin in agriculture.
Analyse Chemischer Reaktionen
Bromo(1-naphthyl)acetic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.
Substitution: The benzylic position is susceptible to substitution reactions.
Esterification: It can react with alcohols to form esters.
Common reagents and conditions:
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Esterification: Acid-catalyzed esterification with alcohols.
Major products:
- This compound derivatives, such as esters and reduced forms.
Wissenschaftliche Forschungsanwendungen
Bromo(1-naphthyl)acetic acid finds applications in various fields:
Plant Growth Regulation: Used as a synthetic auxin to promote root formation in plant cuttings.
Tissue Culture: Enhances callus formation and organogenesis in tissue culture systems.
Research: Investigated for its role in plant development, hormone signaling, and gene expression.
Wirkmechanismus
- As an auxin, bromo(1-naphthyl)acetic acid influences plant growth by regulating cell division, elongation, and differentiation.
- It interacts with auxin receptors and downstream signaling pathways, affecting gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H9BrO2 |
|---|---|
Molekulargewicht |
265.10 g/mol |
IUPAC-Name |
2-bromo-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15) |
InChI-Schlüssel |
IADYHPJITIMZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)
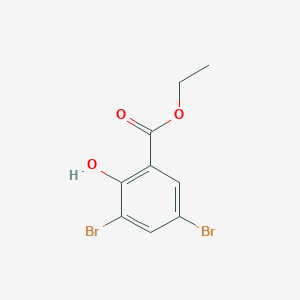

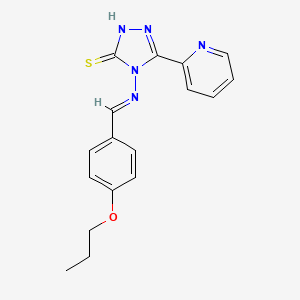
![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)
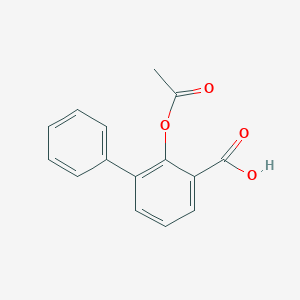
![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
